molecular formula C12H26ClNO2 B3326947 Methyl 11-aminoundecanoate hydrochloride CAS No. 29833-32-7

Methyl 11-aminoundecanoate hydrochloride

Cat. No.: B3326947
CAS No.: 29833-32-7
M. Wt: 251.79 g/mol
InChI Key: IWHIKEQZPPYMOH-UHFFFAOYSA-N
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Description

Methyl 11-aminoundecanoate hydrochloride is an organic compound with the chemical formula C12H26ClNO2. It is a hydrochloride salt of methyl 11-aminoundecanoate, which is an amino ester. This compound is commonly used as a reagent in organic synthesis and serves as an intermediate in the preparation of various organic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 11-aminoundecanoate hydrochloride can be synthesized through a multi-step process involving the functionalization of unsaturated esters. One common method involves the following steps :

    Cross-Metathesis: The starting material, methyl undec-9-enoate, undergoes a ruthenium-catalyzed cross-metathesis reaction.

    Amination: The resulting product is then subjected to palladium-catalyzed amination.

    Hydrogenation-Hydrogenolysis: Finally, the compound undergoes hydrogenation and hydrogenolysis to yield methyl 11-aminoundecanoate, which is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound often involves the hydrogenation of unsaturated nitrile-esters using a Raney®-nickel catalyst. This method is efficient but requires careful catalyst regeneration to maintain high yields .

Chemical Reactions Analysis

Types of Reactions

Methyl 11-aminoundecanoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.

Major Products

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

Methyl 11-aminoundecanoate hydrochloride has a wide range of applications in scientific research :

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Serves as a precursor in the synthesis of biologically active compounds.

    Medicine: Investigated for its potential use in drug development and delivery systems.

    Industry: Utilized in the production of specialty polyamides and other polymers.

Mechanism of Action

The mechanism of action of methyl 11-aminoundecanoate hydrochloride involves its ability to act as a nucleophile due to the presence of the amino group. This allows it to participate in various nucleophilic substitution reactions, targeting electrophilic centers in other molecules. The pathways involved often include the formation of intermediate complexes that facilitate the desired transformations .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 11-aminoundecanoate
  • 11-Aminoundecanoic acid
  • Methyl 10-aminodecanoate

Uniqueness

Methyl 11-aminoundecanoate hydrochloride is unique due to its specific functional groups that allow for versatile reactivity in organic synthesis. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications compared to its non-salt counterparts .

Properties

IUPAC Name

methyl 11-aminoundecanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25NO2.ClH/c1-15-12(14)10-8-6-4-2-3-5-7-9-11-13;/h2-11,13H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWHIKEQZPPYMOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCCCCCCCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29833-32-7
Record name Undecanoic acid, 11-amino-, methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29833-32-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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